Ethyl 4-tert-butyl-2-hydroxybenzoate
Description
Ethyl 4-tert-butyl-2-hydroxybenzoate is a substituted benzoate ester featuring a hydroxyl group at the ortho (2-) position and a tert-butyl group at the para (4-) position on the aromatic ring. For example, Ethyl 4-tert-butylbenzoate (without the hydroxyl group) has a molecular formula of C₁₃H₁₈O₂, a molecular weight of 206.28 g/mol, and a ChemSpider ID of 71727 . The addition of a hydroxyl group in this compound likely increases polarity and hydrogen-bonding capacity, influencing its solubility and biological activity. This compound is marketed as a high-purity research chemical (e.g., Ref: 10-F788449) for applications in flavonoid and polyphenol studies .
Properties
IUPAC Name |
ethyl 4-tert-butyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNXDKRCIZEIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-tert-butyl-2-hydroxybenzoate can be synthesized through the esterification of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-tert-butyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its stability and preservative properties.
Industry: Widely used in the cosmetic and pharmaceutical industries as a preservative to extend the shelf life of products
Mechanism of Action
The exact mechanism of action of ethyl 4-tert-butyl-2-hydroxybenzoate is not fully understood. it is believed to exert its effects by inhibiting the synthesis of DNA and RNA, as well as enzymes such as ATPase and phosphotransferase in certain bacterial species. This inhibition disrupts cellular processes, leading to the antimicrobial properties observed .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
This may improve solubility in polar solvents (e.g., ethanol, water) . tert-Butyl groups across all analogs increase steric hindrance and lipophilicity, favoring lipid membrane permeability and stability against metabolic degradation . Electron-withdrawing groups (e.g., nitro in Ethyl 4-nitrobenzoate) reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .
Biological and Industrial Applications this compound is utilized in flavonoid research, likely as a synthetic intermediate or reference standard . Halogenated analogs like tert-butyl 4-bromo-2-fluorobenzoate serve as intermediates in active pharmaceutical ingredient (API) synthesis due to their reactivity in cross-coupling reactions .
Contrasts in Stability and Synthesis
Biological Activity
Ethyl 4-tert-butyl-2-hydroxybenzoate, often abbreviated as ETHAB, is a compound of significant interest in pharmacological and toxicological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from the condensation of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. Its molecular formula is , and it is classified as a benzoate ester. The presence of the hydroxyl group contributes to its potential biological activity, including antioxidant and gastroprotective effects.
Biological Activities
1. Antioxidant Activity
ETHAB has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), have demonstrated that ETHAB exhibits significant free radical scavenging activity. In a study, it was shown to reduce malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation, which is beneficial for cellular integrity .
2. Gastroprotective Effects
One of the most notable biological activities of ETHAB is its gastroprotective effect against ethanol-induced gastric mucosal injury. In an experimental study involving rats, ETHAB was administered at various doses (5, 10, and 20 mg/kg) prior to ethanol exposure. The results indicated that pretreatment with ETHAB significantly reduced gastric lesions and enhanced mucus secretion. Histological examinations revealed that ETHAB treatment led to decreased submucosal edema and leucocyte infiltration, suggesting its protective role in maintaining gastric mucosal integrity .
3. Cytotoxicity Studies
Cytotoxicity assays using the WRL68 cell line demonstrated that ETHAB had an IC50 value greater than 100 µg/mL, indicating low toxicity at tested concentrations. This suggests that ETHAB can be safely utilized in therapeutic contexts without significant cytotoxic effects .
The mechanism underlying the biological activities of ETHAB can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The hydroxyl group in ETHAB facilitates hydrogen bonding and interacts with free radicals, thereby neutralizing them and preventing oxidative damage.
- Gastroprotective Mechanism : ETHAB enhances gastric mucosal defense by increasing superoxide dismutase (SOD) activity and promoting mucus secretion while reducing inflammatory markers such as MDA levels .
Study on Gastroprotective Activity
In a controlled study examining the gastroprotective effects of ETHAB:
- Methodology : Rats were divided into groups receiving different treatments prior to ethanol induction.
- Findings : Significant reductions in gastric lesions were observed in groups treated with ETHAB compared to control groups. Enhanced SOD activity and increased pH levels were noted as well .
Antioxidant Efficacy
A comparative analysis of antioxidant activity showed that ETHAB outperformed several common antioxidants in scavenging free radicals across multiple assays (DPPH, FRAP). This positions ETHAB as a potential candidate for further development in antioxidant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
